4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide
Overview
Description
Preparation Methods
The synthesis of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-methylbenzylsulfonyl chloride: This intermediate is prepared by reacting 4-methylbenzyl chloride with sulfuryl chloride under controlled conditions.
Nucleophilic substitution: The 4-methylbenzylsulfonyl chloride is then reacted with an amine to form the sulfonamide intermediate.
Thioether formation: The sulfonamide intermediate is further reacted with a thiol compound to introduce the sulfanyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide involves its interaction with molecular targets in biological systems. The sulfonyl and sulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The benzamide group may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar compounds to 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide include:
4-methylbenzylsulfonyl chloride: A precursor in the synthesis of the target compound, known for its reactivity with amines and thiols.
4-methylbenzenemethanesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity and applications.
p-tolylmethanesulfonyl chloride: A related compound used in similar synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-(4-methylphenyl)sulfanylethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S2/c1-19-4-8-21(9-5-19)18-27(32(3,29)30)23-12-10-22(11-13-23)25(28)26-16-17-31-24-14-6-20(2)7-15-24/h4-15H,16-18H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUMMZLGYHJSJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCCSC3=CC=C(C=C3)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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